molecular formula C12H12ClN3O2 B1415433 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 2197054-01-4

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B1415433
CAS No.: 2197054-01-4
M. Wt: 265.69 g/mol
InChI Key: CDPANOGLSDZSHK-UHFFFAOYSA-N
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Description

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a pyrazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)8-7-15-16(2)11(8)10-9(13)5-4-6-14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPANOGLSDZSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

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